2-Amino-5-nitro-4-(trifluoromethyl)phenol
Overview
Description
Mechanism of Action
Target of Action
2-Amino-5-nitro-4-(trifluoromethyl)phenol is a metabolite of Flutamide , an anti-androgen drug. The primary targets of this compound are likely to be similar to those of Flutamide, which primarily targets androgen receptors, inhibiting the action of androgens, a type of hormone that promotes the development and maintenance of male sex characteristics.
Pharmacokinetics
As a metabolite of flutamide, it is likely produced in the liver and excreted in the urine
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of Flutamide , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of this drug
Cellular Effects
Given its role as a metabolite of Flutamide , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
The metabolic pathways involving 2-Amino-5-nitro-4-(trifluoromethyl)phenol are not well characterized. It is known to be a metabolite of Flutamide , suggesting it may interact with enzymes or cofactors involved in the metabolism of this drug
Preparation Methods
The synthesis of 2-Amino-5-nitro-4-(trifluoromethyl)phenol involves several steps. One of the common methods includes the nitration of 4-(trifluoromethyl)phenol followed by amination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
2-Amino-5-nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or other functional groups are replaced by different substituents . .
Scientific Research Applications
2-Amino-5-nitro-4-(trifluoromethyl)phenol has several scientific research applications:
Comparison with Similar Compounds
2-Amino-5-nitro-4-(trifluoromethyl)phenol can be compared with other similar compounds such as:
4-Nitro-2-(trifluoromethyl)aniline: This compound has similar functional groups but differs in its substitution pattern on the aromatic ring.
2-Nitro-4-(trifluoromethyl)phenol: Another compound with a similar structure but different positioning of the nitro and trifluoromethyl groups. The uniqueness of this compound lies in its specific combination of functional groups and its role as a metabolite of Flutamide, which gives it distinct biological and chemical properties.
Properties
IUPAC Name |
2-amino-5-nitro-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-1-4(11)6(13)2-5(3)12(14)15/h1-2,13H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHIQXACMFXULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675590 | |
Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-02-1 | |
Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA45BJS77B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 2-Amino-5-nitro-4-(trifluoromethyl)phenol in the context of the research paper?
A: Although not explicitly stated as a target itself, this compound plays a crucial behind-the-scenes role in this research. The paper focuses on developing analytical methods for flutamide, an anti-androgen drug, and its metabolites []. While the specific use of this compound isn't detailed in the abstract, it's likely employed as part of the HPLC (High-Performance Liquid Chromatography) or HPTLC (High-Performance Thin-Layer Chromatography) methods. These techniques often utilize specific reagents for tasks like:
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